SARS-CoV-2-IN-33
Overview
Description
SARS-CoV-2-IN-33 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of molecules designed to inhibit the replication and spread of the virus by targeting specific viral proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-33 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. This may include halogenation, alkylation, or acylation reactions.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are fine-tuned to maximize efficiency.
Use of Catalysts: Catalysts may be employed to accelerate reaction rates and improve selectivity.
Automation and Scale-Up: Industrial production often involves automated systems and reactors designed for continuous operation, ensuring consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, often in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
SARS-CoV-2-IN-33 has a wide array of applications in scientific research:
Chemistry: It serves as a model compound for studying the structure-activity relationships of antiviral agents.
Biology: Researchers use it to investigate the molecular mechanisms of viral inhibition and resistance.
Medicine: The compound is explored for its potential as a therapeutic agent in treating COVID-19 and other viral infections.
Industry: It is used in the development of diagnostic tools and antiviral coatings for surfaces.
Mechanism of Action
SARS-CoV-2-IN-33 exerts its effects by targeting specific viral proteins essential for the replication and spread of SARS-CoV-2. The primary molecular target is the main protease (Mpro), which plays a crucial role in processing viral polyproteins. By inhibiting Mpro, this compound disrupts the viral life cycle, preventing the maturation of essential viral components and ultimately inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another Mpro inhibitor with demonstrated clinical efficacy.
Remdesivir: Targets the viral RNA-dependent RNA polymerase.
Favipiravir: Inhibits viral RNA polymerase, though with a different mechanism.
Uniqueness
SARS-CoV-2-IN-33 is unique in its high specificity and potency against the SARS-CoV-2 main protease. Unlike some other inhibitors, it exhibits a strong binding affinity and a favorable pharmacokinetic profile, making it a promising candidate for further development .
Properties
IUPAC Name |
5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O5/c1-18-25(29(35)33(31-18)21-12-8-6-9-13-21)27(20-16-23(37-3)28(39-5)24(17-20)38-4)26-19(2)32-34(30(26)36)22-14-10-7-11-15-22/h6-17,27,31-32H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXOFDABYJHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)OC)OC)OC)C4=C(NN(C4=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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